Lipophilicity (XLogP3) Comparison: 5-Aminohex-4-en-3-one vs. 4-Amino-3-penten-2-one
5‑Aminohex‑4‑en‑3‑one exhibits an XLogP3 value of 0.9, whereas the one‑carbon‑shorter analog 4‑amino‑3‑penten‑2‑one has an XLogP3 of 0.4 [1][2]. The ΔXLogP3 of +0.5 log units indicates that the target compound is approximately three‑fold more lipophilic at equilibrium, a difference that can significantly influence passive membrane permeability and tissue distribution [3].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 4-Amino-3-penten-2-one: XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +0.5 (≈3‑fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019/2021 release) |
Why This Matters
A 0.5 log‑unit increase in XLogP3 directly translates to enhanced passive membrane diffusion, making 5‑aminohex‑4‑en‑3‑one the preferred scaffold when target engagement requires crossing lipid bilayers.
- [1] PubChem. (2025). 5-Aminohex-4-en-3-one (CID 71337999). National Library of Medicine. View Source
- [2] PubChem. (2025). 4-Amino-3-penten-2-one (CID 136873). National Library of Medicine. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
